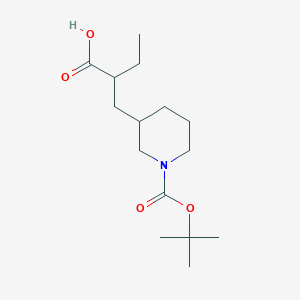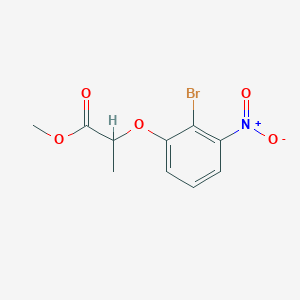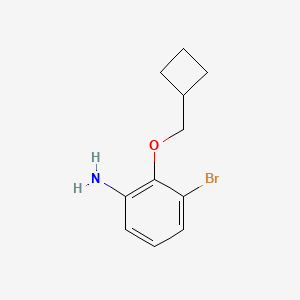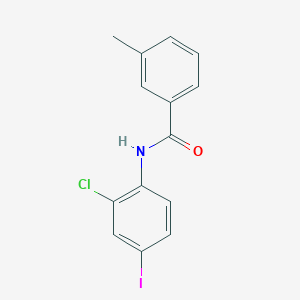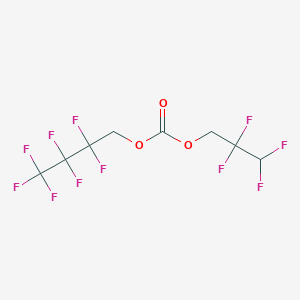
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound. It is known for its unique chemical properties, including high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutyl alcohol with 2,2,3,3-tetrafluoropropyl chloroformate. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and solvents is crucial to achieve the desired product quality. Additionally, advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 2,2,3,3-tetrafluoropropyl alcohol.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in anhydrous conditions.
Hydrolysis: Acidic or basic aqueous solutions at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Various substituted carbonates depending on the nucleophile used.
Hydrolysis: 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 2,2,3,3-tetrafluoropropyl alcohol.
Reduction: 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 2,2,3,3-tetrafluoropropyl alcohol.
Applications De Recherche Scientifique
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry due to its unique reactivity and stability.
Biology: Employed in the development of fluorinated biomolecules and as a probe in biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants due to its low surface energy and chemical resistance.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with various molecular targets. The compound’s fluorinated groups contribute to its high electronegativity and chemical inertness, allowing it to form stable complexes with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
Compared to similar compounds, 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate stands out due to its carbonate functional group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high thermal stability and chemical resistance.
Propriétés
Formule moléculaire |
C8H5F11O3 |
|---|---|
Poids moléculaire |
358.11 g/mol |
Nom IUPAC |
2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C8H5F11O3/c9-3(10)5(11,12)1-21-4(20)22-2-6(13,14)7(15,16)8(17,18)19/h3H,1-2H2 |
Clé InChI |
GFGRNNLZDJOZRI-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



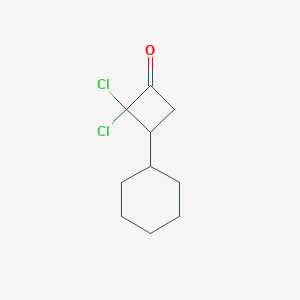
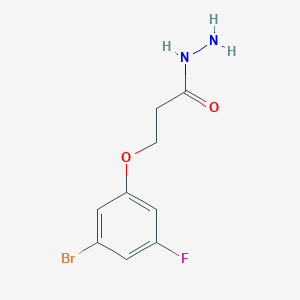
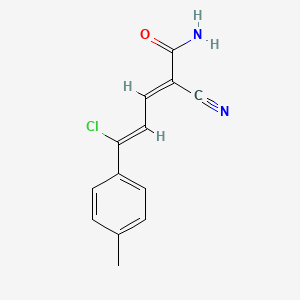
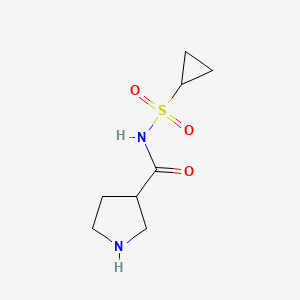


![Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester](/img/structure/B12085402.png)
![N-[2-[5-acetamido-1,2-dihydroxy-6-oxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12085407.png)
